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Application Note: Strategies for the Chromatographic Purification of 2-(4-Aminopiperidin-1-yl)benzonitrile
Application Note: Strategies for the Chromatographic Purification of 2-(4-Aminopiperidin-1-yl)benzonitrile
Abstract
This document provides a detailed technical guide for the purification of 2-(4-Aminopiperidin-1-yl)benzonitrile, a polar basic compound of interest in pharmaceutical development. The inherent physicochemical properties of this molecule, including a basic aminopiperidine moiety and a moderately hydrophobic benzonitrile group, present specific challenges for achieving high purity. This guide explores three robust and orthogonal chromatographic strategies: modified Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Cation-Exchange Chromatography (CIEXC). For each technique, we provide the underlying separation principles, detailed method development protocols, and the scientific rationale behind the selection of columns, mobile phases, and operating parameters. The aim is to equip researchers and drug development professionals with the necessary knowledge to select and optimize an effective purification workflow tailored to their specific analytical or preparative needs.
Introduction
2-(4-Aminopiperidin-1-yl)benzonitrile is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The structural integrity and purity of such intermediates are paramount to ensuring the quality, safety, and efficacy of the final drug product. The purification of this compound is non-trivial due to its amphiphilic nature: it possesses a polar, basic 4-aminopiperidine group and a non-polar benzonitrile ring.[2]
This dual characteristic complicates purification by standard chromatographic methods. In reversed-phase chromatography, polar compounds often exhibit poor retention, while the basic amine can lead to undesirable peak tailing through interactions with stationary phase silanols.[3][4] This guide provides a comprehensive examination of three distinct and effective chromatographic techniques to overcome these challenges, enabling efficient and scalable purification.
Physicochemical Characterization and Its Chromatographic Implications
Understanding the physicochemical properties of a molecule is the foundation of any logical method development.[5] The behavior of 2-(4-Aminopiperidin-1-yl)benzonitrile in a chromatographic system is dictated by its structure.
| Property | Value |
| Chemical Structure | (See Figure 1 below) |
| CAS Number | 1039022-11-1[2] |
| Molecular Formula | C₁₂H₁₅N₃[2] |
| Molecular Weight | 201.27 g/mol [2] |
| Key Functional Groups | Primary Aliphatic Amine, Tertiary Aliphatic Amine, Aromatic Nitrile, Benzene Ring |
| Predicted Character | Polar, Basic Compound |
The most critical feature is the presence of two basic amine groups—the primary amine (pKa ~9-10) and the tertiary piperidine nitrogen (pKa ~7-8). The charge state of these groups is dependent on the mobile phase pH. At acidic pH (below ~pH 7), both amines will be protonated, rendering the molecule cationic. This charge is the primary driver for retention in ion-exchange chromatography and significantly influences interactions in reversed-phase and HILIC modes.
Strategic Approach to Method Development
A systematic approach to method development involves selecting the most appropriate chromatographic mode based on the analyte's properties. For a polar, basic molecule like 2-(4-Aminopiperidin-1-yl)benzonitrile, several paths can be pursued, each offering unique selectivity.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with pH Control
Principle
Reversed-phase chromatography separates molecules based on their hydrophobicity.[6] A non-polar stationary phase (like C18) is used with a polar mobile phase. While seemingly straightforward, polar basic compounds can be challenging due to insufficient retention and peak asymmetry from silanol interactions.[4] Modern, high-purity, end-capped columns and careful pH control are essential to mitigate these issues.[3]
Rationale for Method Design
To achieve good peak shape and reproducible retention, the ionization state of the amine groups must be controlled. A low pH mobile phase (e.g., using formic or trifluoroacetic acid) ensures the amines are consistently protonated. This positive charge helps minimize secondary interactions with acidic residual silanols on the stationary phase surface. A phenyl-hexyl column is also an excellent choice, as it provides alternative selectivity through π-π interactions with the benzonitrile ring and is resistant to phase collapse in highly aqueous mobile phases.[7]
Detailed Protocol
| Parameter | Specification |
| Instrumentation | HPLC or UPLC system with UV Detector |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL. |
Gradient Elution Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 6.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Expected Outcome & Optimization
The compound is expected to elute as a sharp, symmetrical peak. If retention is too low, consider a C18 column or a less acidic mobile phase if using a pH-stable column (e.g., hybrid particle technology). If peak shape is poor, ensure the use of a high-purity, well-end-capped column.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle
HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in RPC.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase high in organic solvent (>60% acetonitrile). Separation occurs primarily through the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[8]
Rationale for Method Design
Given the polar nature of the aminopiperidine moiety, HILIC is an ideal choice for achieving strong retention.[6] This mode is orthogonal to RPC, providing a different selectivity profile that can be invaluable for separating polar impurities. The use of a volatile buffer like ammonium formate makes this method fully compatible with mass spectrometry (MS). Research on similar structures like 3-aminopiperidine has shown HILIC to be a successful strategy.[9]
Detailed Protocol
| Parameter | Specification |
| Instrumentation | HPLC or UPLC system with UV or Charged Aerosol Detector (CAD) |
| Column | Amide-bonded silica, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm or CAD |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve sample in 90:10 Acetonitrile:Water at 1 mg/mL. Crucial: Sample solvent must match initial mobile phase conditions to avoid peak distortion. |
Gradient Elution Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 100 | 0 |
| 4.0 | 50 | 50 |
| 5.0 | 0 | 100 |
| 6.0 | 0 | 100 |
| 6.1 | 100 | 0 |
| 8.0 | 100 | 0 |
Expected Outcome & Optimization
The compound should be well-retained and elute as the aqueous content of the mobile phase increases. The elution order of impurities will likely be inverted compared to RPC. For stronger retention, decrease the initial percentage of water in Mobile Phase A. Buffer concentration and pH can be adjusted to fine-tune selectivity.
Protocol 3: Cation-Exchange Chromatography (CIEXC)
Principle
Ion-exchange chromatography separates molecules based on their net charge.[10][11] In CIEXC, a stationary phase with fixed negative charges (e.g., sulfonate groups) is used. At a pH where the analyte is positively charged, it will bind to the column. Elution is then achieved by increasing the concentration of a competing cation (e.g., Na⁺ from NaCl) or by changing the pH to neutralize the analyte's charge.[12]
Rationale for Method Design
This technique is highly selective for charged molecules and is completely orthogonal to RPC. Since 2-(4-Aminopiperidin-1-yl)benzonitrile is strongly basic, it will be positively charged over a wide pH range, making it a perfect candidate for CIEXC.[13] This method is particularly useful as a capture step to isolate the basic target compound from neutral or acidic impurities with high capacity.[14]
Detailed Protocol
| Parameter | Specification |
| Instrumentation | HPLC or Biocompatible Chromatography System with UV Detector |
| Column | Strong Cation Exchange (SCX), e.g., Sulfopropyl-based, 100 x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | 25 mM Potassium Phosphate Buffer + 1.0 M NaCl, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL. |
Gradient Elution Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 100 | 0 |
| 10.0 | 50 | 50 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 100 | 0 |
| 20.0 | 100 | 0 |
Expected Outcome & Optimization
The compound will bind to the column under low-salt conditions and elute as the salt concentration increases. Neutral impurities will pass through in the void volume. The steepness of the salt gradient can be adjusted to improve resolution between similarly charged species. The operating pH should be at least 1-2 units below the pKa of the amine groups to ensure full protonation.
Method Comparison and Selection
| Feature | Reversed-Phase (RPC) | HILIC | Cation-Exchange (CIEXC) |
| Primary Mechanism | Hydrophobic Interactions[6] | Hydrophilic Partitioning[8] | Electrostatic (Ionic) Interactions[10] |
| Best For | General purpose, resolving non-polar to moderately polar compounds. | Highly polar and hydrophilic compounds.[6] | Charged (basic or acidic) compounds.[11] |
| Selectivity | Based on hydrophobicity. | Based on polarity and hydrogen bonding capacity. | Based on charge state and charge density.[12] |
| MS Compatibility | Excellent with volatile buffers (formic acid, ammonium formate). | Excellent with volatile buffers (ammonium formate/acetate). | Poor with non-volatile salt buffers (NaCl, phosphate). Requires desalting. |
| Sample Loading | Moderate.[15] | Generally lower than RPC. | Can be very high, especially for capture steps.[14] |
| Orthogonality | - | High, relative to RPC. | Very high, relative to RPC and HILIC. |
Conclusion
The successful purification of 2-(4-Aminopiperidin-1-yl)benzonitrile is readily achievable with a rational and systematic approach to chromatography method development.
-
For routine purity analysis and general-purpose separation , a well-designed Reversed-Phase HPLC method on a modern phenyl-hexyl or end-capped C18 column with a low-pH mobile phase provides a robust and reliable solution.
-
When RPC fails to provide adequate retention or requires separation from other polar impurities, HILIC offers a powerful and orthogonal alternative.
-
For high-capacity purification, especially as an initial capture step from a crude reaction mixture, Cation-Exchange Chromatography is an exceptionally selective and efficient technique.
By leveraging the principles and protocols outlined in this guide, researchers can confidently develop and implement a purification strategy that meets the stringent purity requirements of pharmaceutical development.
References
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Molnár-Perl, I., & Füzfai, Z. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Journal of Chromatography A, 1980. [Link]
-
Agilent Technologies, Inc. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Application Note, 2009. [Link]
-
Majors, R. E. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 2001. [Link]
-
Waters Corporation Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2025. [Link]
-
PubChem. 4-[[2-(4-Aminopiperidin-1-yl)-2-oxoethyl]-[(3-fluoro-4-methoxyphenyl)methyl]amino]benzonitrile. [Link]
-
ResearchGate. Analysis of 3-aminopiperidine in linagliptin by using the proposed method. [Link]
-
Wang, Q., et al. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 2017. [Link]
-
Al-Majid, A. M., et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 2021. [Link]
-
Blau, K. Chromatographic methods for the study of amines from biological material. Biochemical Journal, 1961. [Link]
-
Longdom Publishing. Advanced Technology in Ion Exchange Chromatography and their Interactions. 2023. [Link]
-
DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. 2007. [Link]
-
ResearchGate. Typical chromatograms of five aromatic amines. [Link]
-
SIELC Technologies. HILIC Separation of Hydroxypiperidine and Impurities. [Link]
-
IntechOpen. The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. 2012. [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
GSC Online Press. Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 2025. [Link]
-
JBINO. Physicochemical property of drug molecules with respect to drug actions. 2014. [Link]
-
SlidePlayer. ION EXCHANGE CHROMATOGRAPHY. [Link]
-
Wiley Online Library. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. 2025. [Link]
-
JOURNAL OF PHARMA INSIGHTS AND RESEARCH. A Brief Review on Different Chromatography Techniques. 2024. [Link]
-
LCGC North America. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. 2016. [Link]
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
SciELO. Preparative Separation and Structural Identification of Impurities of a New α2‐Adrenoceptor Agonist Using Stacking I. 2016. [Link]
-
YMC America, Inc. Strategic peptide purification. [Link]
-
PubChem. 4-[[2-(4-Aminopiperidin-1-yl)-2-oxoethyl]-[(3-fluoro-4-methoxyphenyl)methyl]amino]benzonitrile. [Link]
-
Chembase. 2-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE — Chemical Substance Information. [Link]
Sources
- 1. 1039022-11-1|2-(4-Aminopiperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. jbino.com [jbino.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules | IntechOpen [intechopen.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. polypeptide.com [polypeptide.com]
- 15. pharmtech.com [pharmtech.com]
In Vivo Dosing Protocols for 2-(4-Aminopiperidin-1-yl)benzonitrile-Based Compounds: Pharmacokinetic and Pharmacodynamic Profiling
In Vivo Dosing Protocols for 2-(4-Aminopiperidin-1-yl)benzonitrile-Based Compounds: Pharmacokinetic and Pharmacodynamic Profiling
Executive Summary & Rationale
The 2-(4-aminopiperidin-1-yl)benzonitrile scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Its unique structural topology—combining a basic, conformationally flexible aminopiperidine ring with a rigid, lipophilic benzonitrile core—enables high-affinity interactions within deep, narrow protein binding pockets. This specific motif has driven the discovery of breakthrough clinical candidates, most notably the Lysine-Specific Demethylase 1 (LSD1) inhibitor CC-90011 (seclidemstat)[1] and the Somatostatin Receptor Type 2 (SST2) agonist paltusotine (CRN00808)[2].
Transitioning these compounds from in vitro screening to in vivo efficacy models presents distinct pharmacological challenges. This application note provides authoritative, step-by-step methodologies for formulating, dosing, and evaluating 2-(4-aminopiperidin-1-yl)benzonitrile derivatives in rodent models, ensuring robust pharmacokinetic (PK) and pharmacodynamic (PD) data integrity.
Physicochemical Properties & Formulation Strategy
The Causality of Vehicle Selection
The primary challenge in dosing this class of compounds in vivo is managing their physicochemical dichotomy. The primary amine on the piperidine ring is highly basic (pKa ~9.5), while the benzonitrile-aromatic core is highly lipophilic (LogP ~3.0–4.5).
-
Salt Selection (Oral Dosing): Dosing the free base often results in erratic gastrointestinal absorption due to poor aqueous dissolution. Converting the compound to a besylate (benzenesulfonate) or hydrochloride salt ensures optimal crystallinity and rapid dissolution in the acidic gastric environment, maximizing oral bioavailability[1].
-
Co-solvent Systems (Intravenous Dosing): For intravenous (IV) dosing, the compound must remain in solution at physiological pH (7.4). At this pH, the basic amine is partially deprotonated, drastically reducing aqueous solubility. Therefore, co-solvents and surfactants are required to prevent in vivo precipitation and subsequent microembolism.
Table 1: Quantitative Formulation Matrices & Dosing Parameters
| Route | Preferred Vehicle Matrix | Rationale for Selection | Max Volume (Mice) |
| Intravenous (IV) | 5% DMSO + 40% PEG400 + 55% Saline | Prevents precipitation of the lipophilic benzonitrile core at pH 7.4 in the bloodstream. | 5 mL/kg |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Suspends besylate/HCl salts uniformly, preventing aggregation for consistent gastric absorption. | 10 mL/kg |
| Intraperitoneal (IP) | 10% HP-β-CD in Water | Hydroxypropyl-β-cyclodextrin encapsulates the aromatic core, reducing local tissue irritation. | 10 mL/kg |
Experimental Protocols: Pharmacokinetic (PK) Profiling
A self-validating PK protocol requires rigorous quality control (QC) at both the dosing and bioanalytical stages to ensure that calculated exposure metrics (AUC, Cmax) accurately reflect the compound's behavior.
Step-by-Step PK Methodology (Rodent Model)
-
Formulation & QC: Prepare the PO dosing suspension in 0.5% MC / 0.1% Tween 80. Self-Validation: Sonicate for 15 minutes and visually inspect against a light background to ensure a homogenous suspension without macroscopic aggregates. For IV formulations, filter through a 0.22 µm PTFE syringe filter to guarantee a true solution.
-
Animal Preparation & Dosing: Fast male CD-1 mice (n=3 per timepoint) for 4 hours prior to PO dosing to eliminate food-effect variability. Self-Validation: Record exact body weights immediately prior to administration to ensure precise mg/kg delivery. Administer via oral gavage using a 20-gauge bulb-tipped needle.
-
Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: Collect blood exclusively into K2EDTA-coated tubes. EDTA chelates calcium, preventing coagulation and inhibiting plasma esterases that could prematurely degrade the analyte. Centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma.
-
Bioanalysis (LC-MS/MS): Transfer 10 µL of plasma to a 96-well plate. Add 100 µL of cold acetonitrile to precipitate proteins. Self-Validation: Spike the acetonitrile with a known concentration of a Stable-Isotope Labeled Internal Standard (SIL-IS). A consistent SIL-IS peak area across all samples validates that extraction recovery and mass spectrometer ionization efficiency remain constant.
-
Quantification: Centrifuge the plate and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using non-compartmental analysis (NCA).
Fig 1: Integrated in vivo PK/PD workflow for 2-(4-aminopiperidin-1-yl)benzonitrile compounds.
Experimental Protocols: Pharmacodynamic (PD) Efficacy Profiling
Because the 2-(4-aminopiperidin-1-yl)benzonitrile core is the foundational scaffold for clinical LSD1 inhibitors like CC-90011[1], the following PD protocol focuses on epigenetic modulation in an oncology xenograft model.
Step-by-Step PD Methodology (LSD1 Inhibition Model)
-
Cell Inoculation: Resuspend Small Cell Lung Cancer (SCLC) or Acute Myeloid Leukemia (AML) cells in a 1:1 mixture of PBS and Matrigel. Self-Validation: Matrigel provides extracellular matrix proteins that drastically improve tumor engraftment rates. Inject 5 × 10⁶ cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID).
-
Randomization & Chronic Dosing: Monitor tumor volume using digital calipers ( Volume=0.5×length×width2 ). Self-Validation: Do not initiate dosing until tumors reach an established volume of 100–150 mm³. Randomize mice into Vehicle, Low-Dose, and High-Dose groups to ensure equal starting tumor burdens. Dose orally once daily (QD) for 21 days.
-
Biomarker Harvest (Target Engagement): LSD1 catalyzes the demethylation of Histone H3 at Lysine 4 (H3K4). Inhibiting LSD1 results in the accumulation of H3K4me2. At study termination, excise the tumors and immediately snap-freeze them in liquid nitrogen. Self-Validation: Snap-freezing halts all endogenous enzymatic activity, preserving the in vivo histone methylation state.
-
Western Blot Analysis: Homogenize tumor tissue and extract histones. Run samples on an SDS-PAGE gel and probe for H3K4me2. Self-Validation: Always multiplex the blot with an antibody against Total Histone H3 . Normalizing the H3K4me2 signal to Total H3 proves that the observed increase is due to specific demethylase inhibition, not an artifact of global histone upregulation or unequal gel loading.
Fig 2: Mechanism of action for LSD1 inhibition by 4-aminopiperidin-1-yl benzonitrile agents.
Data Presentation: Target PK Parameters
When appropriately formulated as salts, 2-(4-aminopiperidin-1-yl)benzonitrile derivatives exhibit excellent oral bioavailability and systemic exposure, making them ideal candidates for once-daily oral dosing regimens.
Table 2: Typical PK Parameters for Clinical-Stage Derivatives
| Compound Class | Primary Target | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Bioavailability (F%) |
| CC-90011 (Seclidemstat) [1] | LSD1 | PO | 10 | ~850 | 0.5 - 1.0 | ~4,500 | > 50% |
| Paltusotine (CRN00808) [2] | SST2 | PO | 10 | ~1,200 | 1.0 - 2.0 | ~8,200 | > 60% |
References
-
Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]
Sources
Technical Notes & Optimization
Minimizing false positives in biochemical assays using 2-(4-Aminopiperidin-1-yl)benzonitrile
Minimizing false positives in biochemical assays using 2-(4-Aminopiperidin-1-yl)benzonitrile
Welcome to the Application Scientist’s Technical Support Center. Working with small molecules that contain both a polar aminopiperidine moiety and a hydrophobic benzonitrile ring presents unique biophysical challenges. While 2-(4-Aminopiperidin-1-yl)benzonitrile is a highly versatile scaffold in drug discovery, its amphiphilic nature makes it a frequent culprit for assay interference.
In this guide, we will break down the causality behind these false positives and provide self-validating protocols —methodologies designed to inherently prove or disprove artifacts without requiring external assay development—to ensure your hit-to-lead cascade is built on trustworthy data.
Diagnostic Workflow
Diagnostic workflow for identifying and mitigating false positives during biochemical screening.
Quantitative Data Summary: Interference Modalities
| Interference Modality | Physicochemical Driver | Detection Threshold | Mitigation Strategy |
| Colloidal Aggregation | Amphiphilicity (Hydrophobic core + polar amine) | >1–5 μM in aqueous buffer | Add 0.01% Triton X-100 or CHAPS to assay buffer |
| Inner Filter Effect (IFE) | Benzonitrile UV Absorbance | Ex/Em overlap at 224 nm or 271 nm | Shift to red-shifted fluorophores (>500 nm) |
| Autofluorescence | Aminopiperidine conjugation | Signal >2-fold above buffer baseline | Implement well-by-well artifact subtraction algorithm |
| Stoichiometric Depletion | Non-specific reactivity / Denaturation | Linear IC50 shift with [Enzyme] | Run enzyme titration; transition to orthogonal SPR |
Troubleshooting FAQs & Self-Validating Protocols
Q1: My primary biochemical screen yielded a highly potent IC50 for 2-(4-Aminopiperidin-1-yl)benzonitrile, but the compound shows no activity in downstream biophysical assays (e.g., SPR). What is happening?
Causality: You are likely observing colloidal aggregation. The structural combination of a hydrophobic benzonitrile ring and a basic aminopiperidine creates an amphiphilic molecule. In aqueous buffers, especially at micromolar concentrations, these molecules self-assemble into slow-tumbling nano-entities (colloids)[1]. These colloids nonspecifically adsorb and sequester the target protein, leading to enzyme inhibition that mimics a true pharmacological hit.
Self-Validating Protocol: The Detergent-Shift Assay To validate this, we use a system that inherently tests the compound's critical micelle concentration (CMC) dependency.
-
Prepare two identical sets of assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100)[2].
-
Perform a 10-point, 3-fold serial dilution of the compound in both buffers.
-
Calculate the IC50 for both conditions.
Validation Logic: If the compound is a true equilibrium binder, the IC50 will remain relatively constant ( Δ IC50 < 1.5-fold). If the compound is a colloidal aggregator, the detergent will disrupt the nano-entities, resulting in a dramatic loss of potency ( Δ IC50 > 3-fold) in Buffer B.
Q2: We ruled out aggregation, but our fluorescence polarization (FP) assay is still generating erratic, non-sigmoidal dose-response curves. How do we fix this?
Causality: This is a classic case of optical interference, specifically the Inner Filter Effect (IFE) or compound autofluorescence. The benzonitrile moiety possesses distinct primary and secondary UV absorbance bands at 224 nm and 271 nm, respectively[3]. If your assay's excitation wavelength overlaps with these bands, the compound will absorb the excitation light before it reaches the fluorophore. Conversely, substituted aminopiperidines can exhibit autofluorescence that artificially inflates the emission signal, skewing the polarization ratio[4].
Self-Validating Protocol: The Artifact Subtraction & Orthogonal Readout
-
Artifact Well Setup: Plate the compound at its maximum screening concentration (e.g., 100 μM) in assay buffer without the target protein or fluorescent tracer[4].
-
Spectral Scan: Measure the raw fluorescence intensity (FI) at your assay's specific Ex/Em wavelengths.
-
Data Triage: If the FI of the compound-only well is >2-fold above the buffer baseline, the compound is autofluorescent.
Validation Logic: To bypass IFE without discarding the compound, shift to a red-shifted or time-resolved fluorescence (TR-FRET) assay where excitation occurs >330 nm, safely outside the benzonitrile absorbance window[3].
Q3: How can I definitively prove the compound is binding the active site and not acting as a non-specific stoichiometric inactivator?
Causality: Some false positives occur because the compound covalently modifies or stoichiometrically denatures the protein, rather than binding in a reversible, 1:1 equilibrium.
Self-Validating Protocol: Enzyme Concentration Titration
-
Select three different concentrations of your target enzyme (e.g., 1x, 5x, and 10x the standard assay concentration). Ensure substrate concentrations are kept at saturation (Vmax) to disfavor competitive artifacts[2].
-
Generate an IC50 curve for the compound at each enzyme concentration.
-
Plot the observed IC50 values (y-axis) against the enzyme concentration (x-axis).
Validation Logic: A true reversible inhibitor will display an IC50 that is independent of the enzyme concentration (a horizontal line with a slope of 0). If the IC50 increases linearly with the enzyme concentration, the compound is acting as a stoichiometric depleter (false positive).
Q4: We need absolute biophysical confirmation of nano-entities. How do we prove they exist if they are too large for standard NMR?
Causality: Standard 1D 1 H NMR is insufficient because large aggregates broaden beyond detection, making the compound appear to simply "disappear" from the solution.
Self-Validating Protocol: CPMG NMR Relaxation Assay
-
Prepare 10 μM of the compound in a D 2 O-based assay buffer.
-
Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence[1].
Validation Logic: The CPMG sequence acts as a low-pass filter for molecular tumbling. Fast-tumbling monomers will retain sharp signals, while slow-tumbling colloids will exhibit rapid transverse relaxation (T 2 ) decay, definitively proving the presence of aggregate nano-entities[1].
Sources
Technical Support Center: Resolving Peak Tailing for 2-(4-Aminopiperidin-1-yl)benzonitrile in LC-MS
Technical Support Center: Resolving Peak Tailing for 2-(4-Aminopiperidin-1-yl)benzonitrile in LC-MS
Welcome to the technical support center for the analysis of 2-(4-Aminopiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges encountered with this compound: chromatographic peak tailing. As a basic amine, this molecule requires specific considerations in your LC-MS method to achieve the sharp, symmetrical peaks necessary for accurate and reproducible quantification.
This resource provides both quick answers through our FAQs and a deep-dive troubleshooting guide that explains the science behind the solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 2-(4-Aminopiperidin-1-yl)benzonitrile?
The most frequent cause is secondary ionic interactions between the protonated (positively charged) amine groups on your analyte and ionized, negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] These interactions create a secondary, non-ideal retention mechanism that leads to a "tailing" or asymmetric peak shape.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. At a low pH (e.g., pH < 3), the acidic mobile phase protonates the residual silanol groups on the silica surface, neutralizing their negative charge (Si-OH).[2][4][5] This significantly reduces the undesirable ionic interactions with your positively charged basic analyte, leading to improved peak symmetry.[2][4][5] Conversely, operating at a high pH (e.g., pH > 9) can neutralize the basic analyte itself, which also improves peak shape and can increase retention.
Q3: Can the choice of chromatography column impact peak tailing?
Absolutely. Modern, high-purity "Type B" silica columns have fewer metal impurities and a lower concentration of highly acidic silanol groups, making them less prone to causing peak tailing with basic compounds.[5][6] Furthermore, columns that are "end-capped" have many of the residual silanol groups chemically bonded with a small, less polar group, effectively shielding them from interaction with analytes.[1][2][7] For particularly challenging separations, consider columns with alternative chemistries like phenyl-hexyl, cyano, or hybrid silica-polymer particles.[5][8]
Q4: Are there any mobile phase additives that can minimize peak tailing?
Yes. Adding a competing base like triethylamine (TEA) to the mobile phase can be effective.[4][9][10] The protonated TEA will preferentially interact with the negatively charged silanol sites, masking them from your analyte.[4][9][10] However, for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[11] Adding ammonium formate to a formic acid mobile phase increases the ionic strength, which can help shield the silanol interactions and improve peak shape without suppressing MS signal.[12][13][14][15]
Q5: My peak shape is still poor after optimizing the mobile phase and column. What else can I try?
First, check for extra-column effects, such as excessive tubing length or wide-diameter fittings, which can cause peak dispersion.[1] Ensure your sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion. Finally, consider system contamination; residual basic compounds from previous analyses can adhere to the system and cause tailing. A thorough system wash may be necessary.
Part 2: In-Depth Troubleshooting Guide
Understanding the Analyte: The Challenge of a Basic Amine
2-(4-Aminopiperidin-1-yl)benzonitrile contains both a primary and a tertiary amine, making it a basic compound. In typical reversed-phase mobile phases (pH 2-8), these amine groups will be protonated, carrying a positive charge. This charge is the root cause of the most significant challenge in its analysis: interaction with the stationary phase.
Mechanism of Peak Tailing: The Role of Silanol Interactions Standard silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3-4, these silanols can deprotonate to become anionic (Si-O⁻).[1][3] The positively charged analyte molecule can then interact with these negatively charged sites via a strong ion-exchange mechanism. This secondary interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer than the bulk, resulting in a tailed peak.
Caption: Interaction between a basic analyte and an ionized silanol site.
Systematic Troubleshooting Workflow
When tackling peak tailing, a systematic approach is crucial. Start with the simplest and least disruptive changes first, such as mobile phase modifications, before moving to more involved changes like selecting a new column.
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. lctsbible.com [lctsbible.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. discover.restek.com [discover.restek.com]
- 14. halocolumns.com [halocolumns.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for 2-(4-Aminopiperidin-1-yl)benzonitrile Coupling Reactions
Technical Support Center: Optimizing Catalyst Loading for 2-(4-Aminopiperidin-1-yl)benzonitrile Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for optimizing palladium-catalyzed cross-coupling reactions involving 2-(4-Aminopiperidin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile amine in Buchwald-Hartwig amination reactions. Our goal is to provide a comprehensive framework for troubleshooting common issues and systematically optimizing catalyst loading to achieve efficient, reproducible, and scalable results.
The unique structure of 2-(4-Aminopiperidin-1-yl)benzonitrile, which contains both a primary and a tertiary amine, presents specific challenges and considerations. The primary amine is the desired nucleophile for C-N bond formation, while the tertiary piperidine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[1] This guide will address these nuances, providing expert insights grounded in established catalytic principles.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of coupling reactions with 2-(4-Aminopiperidin-1-yl)benzonitrile.
Q1: What is a typical starting catalyst loading for this type of reaction? A good starting point for initial screening is a palladium precursor loading of 1–2 mol%.[2] For the associated phosphine ligand, a Pd:Ligand ratio of 1:1 to 1:2 is common for monodentate ligands.[2] If using a pre-formed palladium precatalyst, which is often preferred for reproducibility, a loading of 1–2 mol% is also a robust starting point.[3] Highly active catalyst systems may allow for significantly lower loadings (e.g., <0.5 mol%), but this should be determined through optimization once reaction viability is confirmed.[4][5]
Q2: Which palladium source is best: a Pd(II) salt, a Pd(0) source, or a precatalyst? While common sources like Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, they require in situ reduction to the active Pd(0) species, which can sometimes lead to variability.[6][7] Modern palladium precatalysts (e.g., G3-XPhos, G4-DavePhos) are often preferred.[3] These air-stable complexes efficiently generate the active LPd(0) catalyst under the reaction conditions, leading to more reproducible results and often requiring lower catalyst loadings.[3][8]
Q3: How do I select the appropriate ligand for coupling with 2-(4-Aminopiperidin-1-yl)benzonitrile? Ligand selection is critical for success. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst deactivation. For a substrate like 2-(4-Aminopiperidin-1-yl)benzonitrile, sterically bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) are highly recommended.[8][9]
-
For Aryl Chlorides/Bromides: Ligands like XPhos, SPhos, or RuPhos are excellent choices due to their high activity.[3]
-
For Hindered Substrates: The steric bulk of these ligands can also help prevent the tertiary piperidine nitrogen from coordinating to the palladium center and inhibiting the reaction.[1]
Q4: What is the role of the base, and which one should I choose? The base is required to deprotonate the primary amine, allowing it to coordinate to the palladium center prior to reductive elimination.[10][11]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, particularly in non-polar aprotic solvents like toluene or dioxane.[3]
-
Weaker Bases: If your aryl halide contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or more active catalyst systems.[4][6]
Q5: What are the best solvents for this reaction, and how important is purity? Anhydrous, degassed solvents are essential for reproducible results, as oxygen can deactivate the Pd(0) catalyst.[1]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[3] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
-
Solubility: Ensure all reagents, particularly the base, are adequately soluble or, if heterogeneous, can be effectively stirred. Poor solubility can lead to slow and incomplete reactions.[1][6]
The Catalytic Cycle: A Visual Overview
Understanding the fundamental steps of the Buchwald-Hartwig amination is key to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Issue 1: My reaction shows low or no conversion to the desired product.
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Question: I've set up the reaction, but LC-MS analysis shows only starting materials. What is the most common cause?
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Answer: The most frequent culprit for complete reaction failure is an inactive catalyst. Palladium(0) species are highly sensitive to oxygen. [1]Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen), using properly dried glassware and anhydrous, degassed solvents. If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction may have failed. Consider switching to an air-stable palladium precatalyst, which offers greater reliability. [2][3]
-
-
Question: I see some product formation, but the reaction is very sluggish and stalls at low conversion. What should I investigate next?
-
Answer: A sluggish reaction can point to several factors.
-
Suboptimal Conditions: Your choice of ligand, base, or solvent may not be ideal for the specific aryl halide you are using. A systematic screening of these parameters is the best approach. [1] 2. Catalyst Inhibition: The tertiary amine of the piperidine ring in your substrate could be coordinating to the palladium center, acting as a competitive ligand and slowing down the catalytic cycle. [1]Using a more sterically hindered ligand (like XPhos or tBuXPhos) can often mitigate this by creating a crowded environment around the metal that disfavors coordination of the tertiary amine.
-
Low Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate. [1]Consider increasing the temperature in 10 °C increments.
-
Poor Solubility: If the base or one of the coupling partners has poor solubility in the chosen solvent, the reaction will be slow. [6]Visually inspect the reaction mixture for undissolved solids. A change of solvent (e.g., from toluene to dioxane) might be necessary.
-
-
Issue 2: My reaction is producing significant side products.
-
Question: I'm observing the formation of palladium black and my desired product yield is low. What's happening?
-
Answer: The formation of palladium black is a sign of catalyst decomposition. [1]This is often caused by excessively high temperatures (>120 °C) or an inappropriate ligand-to-metal ratio that leaves the palladium center unstable. Try lowering the reaction temperature to 80–100 °C and increasing the reaction time. Ensure your ligand-to-palladium ratio is appropriate (typically between 1:1 and 2:1 for monodentate ligands). [2]
-
-
Question: My mass spec shows a significant peak corresponding to the hydrodehalogenation of my aryl halide (Ar-H instead of Ar-Amine). How can I prevent this?
-
Answer: Hydrodehalogenation can occur as a side reaction competing with the desired C-N bond formation. [12]This can be promoted by moisture in the reaction or by certain catalyst/base combinations. Ensure all reagents and solvents are scrupulously dry. Sometimes, changing the base from an alkoxide (NaOtBu) to a carbonate or phosphate can reduce the incidence of this side reaction.
-
Optimizing Catalyst Loading: A Data-Driven Approach
Once a reliable set of reaction conditions has been established (e.g., >80% yield), you can begin to optimize the catalyst loading. The goal is to find the lowest catalyst concentration that provides a high yield in a reasonable timeframe, which is critical for process efficiency and cost-effectiveness.
Table 1: Hypothetical Catalyst Loading Optimization
This table illustrates a typical workflow for reducing catalyst loading for the coupling of 1-bromo-4-nitrobenzene with 2-(4-Aminopiperidin-1-yl)benzonitrile.
| Entry | Pd Precatalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | G3-XPhos | 2.0 | 100 | 12 | 95 |
| 2 | G3-XPhos | 1.0 | 100 | 12 | 94 |
| 3 | G3-XPhos | 0.5 | 100 | 12 | 91 |
| 4 | G3-XPhos | 0.5 | 100 | 24 | 94 |
| 5 | G3-XPhos | 0.1 | 110 | 24 | 85 |
Data in this table is representative to illustrate an optimization workflow.
Analysis:
-
Entries 1-3 show that the catalyst loading can be reduced from 2.0 mol% to 0.5 mol% with only a minor impact on yield after 12 hours.
-
Entry 4 demonstrates that by extending the reaction time to 24 hours, the 0.5 mol% loading achieves a yield comparable to the higher loadings.
-
Entry 5 shows that at a very low loading of 0.1 mol%, even with increased temperature, the yield begins to suffer, suggesting that 0.5 mol% is near the optimal loading for this system under these conditions.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol provides a starting point for screening reaction parameters. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Glassware Preparation: Oven-dry a 4 mL screw-cap vial containing a magnetic stir bar and allow it to cool under a stream of argon or nitrogen.
-
Reagent Addition: To the vial, add the aryl halide (0.2 mmol, 1.0 equiv.), 2-(4-Aminopiperidin-1-yl)benzonitrile (0.22 mmol, 1.1 equiv.), and the base (e.g., NaOtBu, 0.3 mmol, 1.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., G3-XPhos, 0.004 mmol, 2 mol%) and add it to the reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1.0 mL) via syringe. [3]5. Reaction: Seal the vial tightly with a PTFE-lined cap. Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Progress can be monitored by taking small aliquots for analysis. [1] Protocol 2: Reaction Monitoring by LC-MS
-
Sampling: Under a positive pressure of inert gas, carefully withdraw a small aliquot (~5-10 µL) of the reaction mixture using a syringe. [3]2. Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.
-
Preparation for Analysis: Filter the quenched sample through a 0.22 µm syringe filter to remove palladium residues and insoluble salts, which can damage the chromatography column. [3]4. Analysis: Analyze the filtrate by LC-MS or GC-MS to determine the ratio of starting materials to product. [13][14]This allows for the generation of reaction progress curves to assess reaction rate and completion.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - YouTube. (2021). Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Deng, H., & Liu, P. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Choi, J., Goetz, A. E., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Unification of Ullman and Kharasch Coupling: Acid promoted CuI catalysed C-N coupling protocols under Ligand, Base and Solvent free conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved from [Link]
- Foley, D. P., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 3(4), 483-489.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of Catalyst Loading and Scale - ResearchGate. (n.d.). Retrieved from [Link]
-
Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS - Wiley Analytical Science. (2019). Retrieved from [Link]
-
A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression - The Journal of Organic Chemistry. (2023). Retrieved from [Link]
-
I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? : r/chemhelp - Reddit. (2021). Retrieved from [Link]
-
Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS - Wiley Analytical Science. (2019). Retrieved from [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019). Retrieved from [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. (2023). Retrieved from [Link]
-
BH amination side products and purification : r/chemistry - Reddit. (2024). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]
-
Optimization of the catalytic conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (2024). MDPI. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Reference Data & Comparative Studies
2-(4-Aminopiperidin-1-yl)benzonitrile compared to other benzonitrile building blocks
2-(4-Aminopiperidin-1-yl)benzonitrile compared to other benzonitrile building blocks
Comprehensive Comparison Guide: 2-(4-Aminopiperidin-1-yl)benzonitrile vs. Traditional Benzonitrile Building Blocks
Introduction: The Evolution of Benzonitrile Scaffolds
In modern drug discovery, the strategic selection of molecular building blocks dictates the success of a lead compound's pharmacokinetic and pharmacodynamic profile. Historically, simple planar building blocks like 2-aminobenzonitrile and 4-aminobenzonitrile have served as foundational precursors for synthesizing complex heterocycles[1]. However, the pharmaceutical industry's paradigm shift toward "escaping flatland"—incorporating saturated, three-dimensional alicyclic structures—has driven the demand for more complex intermediates[2].
2-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 1039022-11-1) represents this structural evolution[3]. By fusing the versatile, electron-withdrawing benzonitrile core with a saturated 4-aminopiperidine ring, this building block provides researchers with a bifunctional scaffold that introduces critical conformational constraints while maintaining high synthetic tractability.
Structural and Physicochemical Comparison
To objectively evaluate 2-(4-Aminopiperidin-1-yl)benzonitrile against its traditional alternatives, we must analyze their physicochemical properties. The table below summarizes the quantitative data and structural topologies that influence their behavior in biological systems.
| Feature | 2-(4-Aminopiperidin-1-yl)benzonitrile | 2-Aminobenzonitrile | 4-Aminobenzonitrile |
| CAS Number | 1039022-11-1 | 1885-29-6 | 873-74-5 |
| Molecular Weight | 201.27 g/mol | 118.14 g/mol | 118.14 g/mol |
| Structural Topology | 3D (Saturated alicyclic + aromatic) | 2D (Planar aromatic) | 2D (Planar aromatic) |
| TPSA | 53.0 Ų | 49.8 Ų | 49.8 Ų |
| Primary Nucleophile | Aliphatic primary amine (highly reactive) | Aromatic primary amine (less reactive) | Aromatic primary amine (less reactive) |
| Therapeutic Utility | Kinase inhibitors, HCV assembly modulators | Hsp90 inhibitors, anti-inflammatories | Derivatization reagents, basic scaffolds |
Mechanistic Causality in Drug Design (E-E-A-T)
As an application scientist, choosing between these building blocks requires understanding the causality behind their structural features and how they dictate biological outcomes.
The 3D Conformational Advantage: Traditional 2-aminobenzonitriles are highly planar. While excellent for synthesizing flat, DNA-intercalating agents or simple kinase hinge-binders, they often suffer from poor aqueous solubility and off-target toxicity[1]. In contrast, the 4-aminopiperidine moiety in 2-(4-Aminopiperidin-1-yl)benzonitrile introduces a rigid, non-aromatic chair conformation. This spatial geometry is critical for fitting into deep, complex binding pockets, such as those required to inhibit Hepatitis C Virus (HCV) assembly[4].
Nucleophilic Disparity: The primary amine on 2-(4-Aminopiperidin-1-yl)benzonitrile is aliphatic, making it significantly more nucleophilic than the aniline-type amines found in 2- or 4-aminobenzonitrile. This causality means that amide couplings or reductive aminations proceed with much faster kinetics and higher yields when using the piperidine derivative, requiring less aggressive coupling reagents.
Pharmacokinetic Liabilities & CYP3A4 Metabolism: While the basic piperidine nitrogen improves solubility, it introduces a specific metabolic liability. Compounds containing 4-aminopiperidines are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 acting as the major isoform catalyzing N-dealkylation[5]. Researchers must account for this during lead optimization by either sterically hindering the α-carbon adjacent to the piperidine nitrogen or modulating the electron density of the system.
Experimental Methodology: Self-Validating Cross-Coupling Protocol
To demonstrate the synthetic utility of 2-(4-Aminopiperidin-1-yl)benzonitrile, the following protocol outlines a Palladium-Catalyzed Buchwald-Hartwig Amination.
Causality of Reagent Selection: We utilize Bis(benzonitrile)palladium(II) chloride because its weakly coordinating benzonitrile ligands are rapidly displaced by the bulky phosphine ligand (XPhos) in situ, generating the active Pd(0) catalyst efficiently without the need for harsh reduction steps[6]. Sodium tert-butoxide is selected to selectively deprotonate the aliphatic amine, facilitating its coordination to the palladium center.
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the target aryl halide (1.0 mmol), 2-(4-Aminopiperidin-1-yl)benzonitrile (1.2 mmol), and sodium tert-butoxide (2.0 mmol).
-
Catalyst Activation: Add Bis(benzonitrile)palladium(II) chloride (1.5 mol%) and XPhos (3.0 mol%).
-
Reaction Execution: Inject 5 mL of anhydrous toluene. Seal the tube and heat the mixture to 80 °C with vigorous stirring for 12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
System Validation & Analytical Check: To ensure this protocol acts as a self-validating system, an aliquot of the reaction mixture must be analyzed via LC-MS at the 12-hour mark. The causality of this check is to confirm the complete consumption of the starting aryl halide. A successful coupling will present a distinct mass shift corresponding to the addition of the 2-(4-Aminopiperidin-1-yl)benzonitrile mass (M+201.27) minus the mass of the leaving halogen. If the starting material persists alongside palladium black precipitation, it indicates premature catalyst deactivation, necessitating a rigorous check of the argon atmosphere's integrity.
Pharmacokinetic & Synthetic Visualization
The following diagram illustrates the divergent synthetic pathways and the resulting pharmacological trajectory when utilizing 2-(4-Aminopiperidin-1-yl)benzonitrile in a drug discovery program.
Synthetic pathways and pharmacological trajectory of 2-(4-Aminopiperidin-1-yl)benzonitrile.
Conclusion
While planar building blocks like 2-aminobenzonitrile remain useful for fundamental synthesis, 2-(4-Aminopiperidin-1-yl)benzonitrile offers a superior scaffold for modern drug discovery. By providing an aliphatic nucleophile for rapid functionalization and a 3D piperidine core for enhanced target affinity, it allows medicinal chemists to systematically explore complex structure-activity relationships (SARs) while escaping the limitations of flatland chemistry.
References
-
Waseda University. Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Available at: [Link]
-
National Institutes of Health (NIH). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]
-
ACS Medicinal Chemistry Letters. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]
Sources
Safety & Regulatory Compliance
2-(4-Aminopiperidin-1-yl)benzonitrile proper disposal procedures
2-(4-Aminopiperidin-1-yl)benzonitrile proper disposal procedures
As researchers and drug development professionals, we frequently handle complex, multi-functional intermediates. 2-(4-Aminopiperidin-1-yl)benzonitrile is a highly versatile building block, but its dual-functional nature—combining a reactive nitrile group with a basic aminopiperidine ring—introduces specific logistical and safety challenges during disposal. Improper handling can lead to severe environmental contamination or dangerous laboratory incidents.
In this guide, I will outline the operational protocols for the safe handling, segregation, and compliant disposal of 2-(4-Aminopiperidin-1-yl)benzonitrile. Every step is grounded in chemical causality to ensure your laboratory maintains the highest standards of safety and regulatory compliance.
Chemical Profile & Mechanistic Hazard Assessment
To design a self-validating disposal protocol, we must first understand the chemical behavior of the waste. 2-(4-Aminopiperidin-1-yl)benzonitrile presents systemic toxicity risks, while the aminopiperidine ring acts as an organic base, conferring localized irritant properties.
Crucially, the causality behind our strict disposal requirements lies in its thermal degradation profile. When subjected to uncontrolled combustion, benzonitrile derivatives release highly toxic hydrogen cyanide (HCN) gas, carbon monoxide, and nitrogen oxides (NOx)[1]. Therefore, this compound cannot be disposed of via standard municipal waste or drain systems[2]. It must be managed as a characteristic hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].
Table 1: Physicochemical Hazards and Operational Implications
| Property / Hazard Parameter | Quantitative / Categorical Value | Mechanistic Causality & Operational Implication |
| Acute Toxicity (Oral/Dermal) | Category 4 (Harmful) | Systemic absorption of the benzonitrile core disrupts cellular function; requires strict PPE[4],. |
| Thermal Byproducts | HCN, NOx, CO generation | High-temp incineration (>1,000°C) is required to thermally destroy the nitrile group safely[1],[5]. |
| Chemical Incompatibilities | pH < 4 (Acids), Oxidizers | The basic amine can protonate exothermically; oxidizers risk violent reaction with the nitrile. |
| RCRA Waste Designation | Characteristic Toxicity | Must be evaluated under 40 CFR Part 261; cannot be drain-disposed[3],[6]. |
Operational Handling & Waste Segregation
Before disposal, proper segregation is the most critical step in preventing adverse laboratory events. Because 2-(4-Aminopiperidin-1-yl)benzonitrile contains a basic amine environment, mixing it with acidic waste streams can cause exothermic neutralization reactions.
Protocol 1: Waste Segregation and SAA Storage
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Characterization & Compatibility : Isolate the waste stream. Ensure the collection vessel does not contain strong acids or oxidizing agents.
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Container Selection : Utilize High-Density Polyethylene (HDPE) or amber glass carboys. Avoid metal containers, as the compound (especially if synthesized or used as a hydrochloride salt) can promote corrosion.
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Regulatory Labeling : Under EPA regulations, affix a "Hazardous Waste" label immediately when the first drop of waste is generated. The label must explicitly state the full chemical name—do not use structural abbreviations or acronyms[7].
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Satellite Accumulation : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point. SAAs may hold up to 55 gallons of hazardous waste, provided they are kept in secondary containment to capture potential leaks[7].
Waste Neutralization & Disposal Workflow
Because of the risk of HCN generation upon degradation, chemical neutralization in the lab is not recommended. The only self-validating, compliant method for final destruction is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].
Protocol 2: Final Disposal Preparation
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Volume Monitoring : Monitor SAA volumes closely. Once the 55-gallon threshold is reached, the waste must be transferred to a Central Accumulation Area (CAA) within three consecutive days[7].
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Manifesting : Work with your Environmental Health and Safety (EHS) officer to prepare a Uniform Hazardous Waste Manifest. This tracks the chemical from the point of generation to final destruction[7],[6].
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High-Temperature Incineration : The contracted waste hauler will transport the chemical to an EPA-approved incinerator. Here, the compound is subjected to temperatures exceeding 1,000°C. This extreme heat breaks the strong C≡N triple bond, while specialized scrubbers capture the resulting NOx and HCN effluents, preventing environmental release[2],[5].
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Container Decontamination : Empty containers that held this chemical must be triple-rinsed. The rinsate itself must be collected and treated as hazardous waste, as it retains the toxicity characteristics of the parent compound[6].
Disposal Workflow Visualization
Workflow for the RCRA-compliant segregation, accumulation, and incineration of benzonitrile waste.
Emergency Spill Response Protocol
In the event of a localized spill, immediate containment is required to prevent aerosolization and dermal exposure.
Protocol 3: Spill Decontamination
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Isolation & PPE : Evacuate non-essential personnel. Don double nitrile gloves, splash goggles, and a lab coat. If the spill involves dry powder that may become aerosolized, a NIOSH-approved particulate respirator is mandatory.
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Containment : Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or diatomaceous earth). Do NOT use combustible materials like paper towels or sawdust, which complicate the incineration profile.
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Collection : Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or an HDPE bucket.
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Surface Decontamination : Wash the affected surface with a mild alkaline detergent and water. Collect all rinsate as hazardous waste[6].
Sources
- 1. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 4. nj.gov [nj.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
